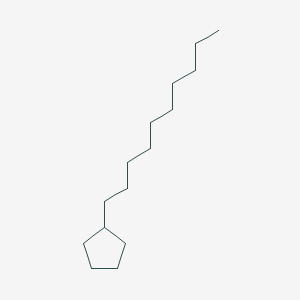

Decylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

decylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUVLFFZQCUYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074700 | |

| Record name | Cyclopentane, decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-21-7 | |

| Record name | Cyclopentane, decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, decyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidations of Decylcyclopentane

Catalytic Hydrogenation Pathways to Decylcyclopentane

The conversion of an unsaturated decylcyclopentadiene intermediate to the final saturated this compound product is achieved via catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the cyclopentadiene (B3395910) ring in the presence of a metal catalyst.

Conversion of Decylcyclopentadiene Precursors

Catalytic hydrogenation is a well-established method for converting alkenes to alkanes. libretexts.org The reaction involves the use of a catalyst, typically a finely divided metal, to facilitate the addition of hydrogen across the carbon-carbon double bonds. libretexts.org In the case of decylcyclopentadiene, this process converts the diene system of the cyclopentadiene ring into a saturated cyclopentyl group.

Optimization of Catalytic Systems in Hydrogenation

The choice of catalyst is critical for the efficient hydrogenation of cyclopentadiene derivatives. Common catalysts for this type of reaction include metals such as palladium, platinum, and nickel. chemistrytalk.org These metals are often supported on inert materials like alumina (B75360) or carbon to increase their surface area and catalytic activity.

For the hydrogenation of cyclopentadiene, palladium on alumina (Pd/Al2O3) has been shown to be an effective catalyst. researchgate.net Studies on the hydrogenation of cyclopentadiene have also utilized nickel-based catalysts. researchgate.net The selection of the optimal catalyst depends on factors such as the desired reaction rate, selectivity, and cost. For instance, in the consecutive hydrogenation of cyclopentadiene, a nickel catalyst was found to have a higher activation energy for the first hydrogenation step compared to the second. researchgate.net

Influence of Reaction Parameters on Hydrogenation Efficiency

The efficiency of the catalytic hydrogenation of cyclopentadiene derivatives is significantly influenced by various reaction parameters, including temperature, pressure, and the choice of solvent.

Temperature: The reaction temperature can affect both the rate of reaction and the selectivity. In the hydrogenation of cyclopentadiene on a nickel catalyst, an intermediate reaction temperature can lead to a minimum in the selectivity for the intermediate product, cyclopentene (B43876). researchgate.net

Pressure: Hydrogen pressure is another key parameter. Studies on the hydrogenation of cyclopentadiene over a Pd/Al2O3 catalyst have investigated the effect of reaction pressure on the selectivity of the process. researchgate.net Increased pressure can enhance the rate of hydrogenation. For the selective hydrogenation of cyclopentadiene to cyclopentene, pressures up to 0.5 MPa have been employed. osti.gov

Solvent: The choice of solvent can also play a role in the reaction. The hydrogenation of cyclopentadiene on a powdered palladium catalyst has been studied in various solvents to determine the effect on the reaction rates. researchgate.net

Alkylation Reactions in the Synthesis of Cyclopentane (B165970) Derivatives

The introduction of the decyl group onto the cyclopentadiene ring is achieved through alkylation reactions. This step is crucial as it determines the final structure of the alkylcyclopentane.

C-Alkylation of Cyclopentadiene with Higher Aliphatic Alcohols

The direct alkylation of cyclopentadiene with higher aliphatic alcohols, such as those in the C7-C10 range, has been investigated as a method to produce alkylcyclopentadienes. akj.az This reaction involves the substitution of a hydrogen atom on the cyclopentadiene ring with an alkyl group from the alcohol.

Research has demonstrated the feasibility of alkylating cyclopentadiene with various aliphatic alcohols. google.com The reaction of cyclopentadiene with primary or secondary alcohols in the presence of a highly alkaline catalyst leads to the formation of alkylated cyclopentadiene derivatives. google.com

The alkylation of cyclopentadiene with alcohols is typically carried out in the presence of a basic catalyst. Strong bases such as potassium hydroxide (B78521) are often used to facilitate the reaction. google.com

Recent studies have explored the use of a catalytic system composed of potassium hydroxide and nanosized magnesium oxide for the alkylation of cyclopentadiene with mono- and dihydric alcohols. azjm.org The use of this modified catalyst has been shown to increase the yield of the desired alkylated product. The molar ratio of the reactants (diene to alcohol) also significantly affects the product yield. For instance, increasing the molar ratio of diene to alcohol from 1:2 to 1:4 has been reported to increase the yield of di-n-alkylcyclopentadienes. azjm.org

The probable mechanism for this base-catalyzed alkylation involves the deprotonation of cyclopentadiene to form the cyclopentadienyl (B1206354) anion, which then acts as a nucleophile, attacking the alkyl group of the alcohol. The use of nanoscale metal oxides as promoters is thought to enhance the catalytic activity by providing a high surface area and potentially modifying the basicity of the catalytic system. azjm.org The surface of metal oxides can possess various active sites, including Lewis and Brønsted acid sites, which can influence catalytic performance. rsc.org

Below is a table summarizing the effect of the molar ratio of cyclopentadiene to alcohol on the yield of the resulting di-n-alkylcyclopentadiene, based on findings from the alkylation with C2-C8 alcohols. azjm.org

| Molar Ratio (Diene:Alcohol) | Product Yield (%) |

| 1:2 | 40 |

| 1:4 | 66.2 |

Stoichiometric and Kinetic Considerations in Alkylation Reactions

The efficiency of synthesizing alkylated cyclopentadiene, the direct precursor to this compound, is profoundly influenced by the reaction conditions, particularly the stoichiometry of the reactants and the kinetics of competing reactions. The yield and purity of the final product are highly dependent on these parameters. google.comgoogle.com

A primary kinetic challenge in the synthesis is the propensity of the cyclopentadiene monomer to undergo a spontaneous Diels-Alder reaction with itself to form dicyclopentadiene (B1670491) at room temperature. wikipedia.org Therefore, the monomer is typically generated immediately before use by cracking the dimer at temperatures around 180°C and collected via distillation. wikipedia.org The subsequent alkylation reaction must proceed at a rate that favorably competes with this dimerization.

The molar ratio between the cyclopentadiene (or its anion) and the alkylating agent is a critical factor in maximizing product yield. Research on the alkylation of cyclopentadiene with various aliphatic alcohols has demonstrated a direct correlation between reactant ratios and the output of the target product. For instance, increasing the molar ratio of the diene to the alcohol can significantly enhance the yield.

| Molar Ratio (Diene:Alcohol) | Product Yield (%) |

|---|---|

| 1:2 | 40.0 |

| 1:4 | 66.2 |

Furthermore, when using stoichiometric amounts of a cyclopentadienyl anion source and an alkyl halide, the reaction may require extended periods to achieve complete conversion. google.com This highlights the delicate balance required between reactant concentration, temperature, and reaction time to optimize the formation of the desired alkylated intermediate while minimizing side reactions.

Phase Transfer Catalytic Approaches for Cyclopentadiene Alkylation

Phase Transfer Catalysis (PTC) offers a powerful and efficient methodology for the alkylation of C-H acidic compounds like cyclopentadiene, particularly in industrial applications. phasetransfer.comcrdeepjournal.org This technique facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous phase containing an inorganic base and an organic phase containing the substrate. crdeepjournal.orgnih.gov

The mechanism relies on a catalytic agent, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) iodide (TBAI), which transports anions between the two phases. crdeepjournal.orgrsc.org In the context of cyclopentadiene alkylation, the catalyst can transfer the hydroxide anion (OH⁻) from the aqueous phase to the organic phase to deprotonate the cyclopentadiene. The resulting nucleophilic cyclopentadienyl anion, paired with the catalyst's cation ([Q⁺][Cp⁻]), remains in the organic phase where it can readily react with an alkylating agent like decyl bromide. crdeepjournal.orgrsc.org

This approach has been shown to produce high yields of alkylated products under mild conditions, avoiding the need for hazardous or expensive reagents such as sodium hydride or liquid ammonia. google.comcrdeepjournal.org Studies on related cyclopentadiene systems have achieved isolated yields of 82-96% for dialkylated products using a 50% aqueous sodium hydroxide solution with TBAI as the catalyst at 75°C. rsc.org

| Component | Function | Example |

|---|---|---|

| Organic Substrate | Source of C-H acid | Cyclopentadiene |

| Alkylating Agent | Source of alkyl group | Decyl bromide |

| Aqueous Base | Deprotonating agent | 50% NaOH solution |

| Phase Transfer Catalyst | Anion transport | Tetrabutylammonium iodide (TBAI) |

| Organic Solvent | Dissolves substrate | Toluene, Hexane (B92381) |

Vapor-Phase Reaction Strategies for Alkylated Cyclopentadiene Intermediates

As an alternative to traditional liquid-phase synthesis, vapor-phase alkylation presents a viable strategy for producing alkylated cyclopentadienes. google.com This method involves passing the reactants in a gaseous state over a solid, heterogeneous basic catalyst. google.com This approach circumvents some of the challenges associated with liquid-phase reactions, such as the need for high-pressure autoclaves and complex procedures for separating aqueous layers and recovering the catalyst. google.com

Catalyst systems employed in vapor-phase reactions include oxides, hydroxides, or salts of alkaline earth metals, as well as alkali metal salts supported on various materials. google.com For example, a catalytic system of potassium hydroxide (KOH) and nano-sized magnesium oxide has been utilized effectively. azjm.org The development of vapor-phase processes was driven by the need to overcome the industrial limitations of methods that rely on organometallic compounds or operate under extreme pressures. google.com This strategy allows for a more streamlined, continuous production of alkylated cyclopentadiene intermediates.

Mechanistic Studies of this compound Formation

The formation of this compound is generally a two-step process. The first and most mechanistically complex step is the C-alkylation of cyclopentadiene to form decylcyclopentadiene. This is followed by a more straightforward catalytic hydrogenation to saturate the cyclic precursor, yielding the final this compound product. azjm.org

Investigation of C-Alkylation Reaction Mechanisms

The C-alkylation of cyclopentadiene is predicated on its unusually high acidity for a hydrocarbon, with a pKa of approximately 16. wikipedia.org The reaction mechanism is initiated by the deprotonation of cyclopentadiene at its methylene (B1212753) bridge by a suitable base (e.g., KOH, NaOH, or a metal alkoxide), which results in the formation of the cyclopentadienyl anion. google.comgoogle.comgoogle.com

This anion is a key reactive intermediate; it is aromatic, planar, and highly nucleophilic. The subsequent step involves a nucleophilic attack of the cyclopentadienyl anion on an electrophilic decyl source, such as decyl bromide or a protonated decyl alcohol. This typically proceeds via an SN2-type mechanism. google.comcrdeepjournal.org

The reaction can produce a mixture of isomers. While initial deprotonation occurs at the methylene (C5) position, the resulting monoalkylated cyclopentadiene exists as a mixture of isomers due to rapid rsc.orgsmolecule.com-sigmatropic shifts of hydrogen atoms around the ring. wikipedia.org Further alkylation can also occur, with studies indicating that dialkylation often favors the formation of 1,3-disubstituted products. azjm.orggoogle.com Interestingly, alkylation can proceed at the vinylic positions (C1-C4) in preference to the activated methylene position under certain conditions, a result that is not immediately intuitive. google.com

Identification and Characterization of Reaction Intermediates

The central reactive intermediate in the base-catalyzed alkylation of cyclopentadiene is the cyclopentadienyl anion (Cp⁻) . google.comgoogle.com Its aromatic character and delocalized negative charge make it a stable yet potent nucleophile, driving the alkylation forward.

In phase transfer catalysis, the key intermediate species is the ion pair formed between the catalyst cation and the cyclopentadienyl anion (e.g., [R₄N⁺][Cp⁻]). crdeepjournal.org This complex is soluble in the organic phase, allowing it to interact directly with the alkylating agent and facilitating the reaction away from the aqueous-organic interface.

When alcohols are used as alkylating agents in the presence of strong bases like potassium hydroxide, a potassium alkoxide may also be considered a reaction intermediate that participates in the proton transfer equilibria of the system. google.com

Derivatization and Structural Modification of this compound and its Precursors

The primary and most significant derivatization of the decylcyclopentadiene precursor is catalytic hydrogenation . This chemical transformation saturates the one or two double bonds within the cyclopentadiene ring to yield the stable cycloalkane, this compound. azjm.org This step is crucial for applications where high thermal stability is required, such as in the formulation of synthetic lubricating oils, as the saturated ring is less prone to oxidation and polymerization. azjm.org

This compound itself, being a saturated hydrocarbon, is relatively inert. However, its molecular architecture—a polarizable cyclic "head" and a long, nonpolar alkyl "tail"—makes it a potential synthon or building block in materials science and organic synthesis. smolecule.com For example, its hydrophobic nature could be exploited in the design of specialized non-polar solvents or as a fragment in the synthesis of more complex molecules for pharmaceutical research. smolecule.com

The decylcyclopentadiene precursor, as a substituted diene, retains the potential to participate in Diels-Alder cycloaddition reactions, a characteristic feature of the cyclopentadiene ring system. wikipedia.org This reactivity could be harnessed to construct more complex polycyclic structures.

Synthesis of Alkyl- and Hydroxyalkyl-Cyclopentadienes

The preparation of alkyl- and hydroxyalkyl-cyclopentadienes serves as a critical step for building more complex cyclopentane derivatives. These compounds are valuable intermediates, particularly in the synthesis of metallocene catalysts. google.comresearchgate.net

A primary method for synthesizing n-alkyl cyclopentadienes involves the reaction of a cyclopentadiene nucleophile with an electrophile, such as an alkyl halide. researchgate.net The yield and purity of the resulting product are highly dependent on the specific reaction conditions. researchgate.netgoogle.com For instance, reacting sodium cyclopentadienide (B1229720) in tetrahydrofuran (B95107) (THF) with alkyl bromides at room temperature can lead to significant impurities and low yields. google.comresearchgate.net

To achieve cleaner reactions and higher yields, alternative reagents and conditions have been developed. One approach is the use of a cyclopentadienyl Grignard reagent, such as cyclopentadienylmagnesium bromide, which can be reacted with alkyl halides like iodomethane (B122720) to produce the corresponding alkylcyclopentadiene. google.comresearchgate.net Another effective method involves reacting alkyl trifluoromethylsulfonates with lithium cyclopentadienide in THF or reacting 1-iodobutane (B1219991) with sodium cyclopentadienide in liquid ammonia. researchgate.netgoogle.com These techniques, while offering higher yields, may require specialized conditions such as low temperatures or the use of expensive and sensitive reagents. google.comresearchgate.netgoogle.com A general method involves contacting a cyclopentadienyl anion source with an alkyl group source, followed by extraction with a hydrocarbon solvent. google.com

The synthesis of hydroxyalkyl-cyclopentadienes can be approached by using protected hydroxyl precursors. For example, the intermediate 5-[(benzyloxy)methyl]cyclopentadiene is a precursor for a hydroxyalkyl derivative. nih.govbeilstein-journals.org This compound can be prepared by reacting benzyl (B1604629) alcohol with a source of chloromethyl ether and subsequent reaction with cyclopentadienylthallium. nih.gov This protected intermediate can then undergo further reactions, such as cycloaddition with maleic anhydride, before deprotection to reveal the hydroxyl group. nih.govbeilstein-journals.org

| Method | Reactants | Key Conditions | Product Type | Reference(s) |

| Nucleophilic Substitution | Sodium cyclopentadienide, Alkyl bromide | Room temperature in THF | n-Alkyl cyclopentadiene | google.comresearchgate.net |

| Grignard Reaction | Cyclopentadienylmagnesium bromide, Alkyl iodide | Ether solvent | n-Alkyl cyclopentadiene | google.comresearchgate.nettrea.com |

| Using Sulfonates | Lithium cyclopentadienide, Alkyl trifluoromethylsulfonate | THF solvent | n-Alkyl cyclopentadiene | researchgate.netgoogle.com |

| Liquid Ammonia | Sodium cyclopentadienide, Alkyl halide | Low temperature | n-Alkyl cyclopentadiene | google.comresearchgate.netgoogle.com |

| Protected Precursor | Cyclopentadienylthallium, Benzyl chloro ether | - | Hydroxyalkyl-cyclopentadiene | nih.gov |

Esterification of Cyclopentane Series Compounds

Esterification is a fundamental process for modifying cyclopentane structures, enabling the introduction of various functional groups and serving as an intermediate step in multi-step syntheses. A key industrial application is the preparation of cyclopentanol (B49286) from cyclopentene, which proceeds through an ester intermediate. google.comgoogle.com

This process involves the liquid-phase esterification of cyclopentene with acetic acid to form cyclopentyl acetate (B1210297). google.comgoogle.com The reaction is typically carried out over a catalyst bed of sulfonic acid group cation exchange resin. google.comgoogle.com The crude cyclopentyl acetate obtained can then be used directly in subsequent reactions, such as transesterification with methanol (B129727) to yield cyclopentanol. google.comgoogle.com Thermodynamic analysis of this two-step process indicates that both the initial addition-esterification and the subsequent transesterification are exothermic reactions, favoring lower temperatures for higher equilibrium conversion. researchgate.net

Protocols for the synthesis of diverse pentacarboxycyclopentadienes also utilize esterification. nih.gov Starting from pentacarbomethoxycyclopentadiene, transesterification provides a direct, single-step route to other aliphatic ester derivatives. nih.gov For alcohols that are less nucleophilic, an alternative method involves the in-situ generation of a cyclopentadiene pentaacid chloride, which is then esterified. nih.gov Furthermore, polyfunctional cyclopentane derivatives, such as pentaacetates, can be prepared from their corresponding polyols through esterification. nih.govbeilstein-journals.org

| Parameter | Value/Condition | Reference(s) |

| Reaction | Esterification of Cyclopentene with Acetic Acid | google.comgoogle.com |

| Catalyst | Sulfonic group cation exchange resin | google.comgoogle.com |

| Molar Ratio | Acetic acid to cyclopentene: (2-5):1 | google.comgoogle.com |

| Temperature | 50–80 °C (Optimal: 333.15 to 353.15 K) | google.comgoogle.comresearchgate.net |

| Pressure | 0.1–0.5 MPa | google.comgoogle.com |

| Mass Space Velocity | 1–3 hr⁻¹ | google.comgoogle.com |

| Product | Cyclopentyl acetate | google.comgoogle.com |

Controlled Synthesis of Polyalkylcyclopentane Derivatives

The controlled synthesis of cyclopentane derivatives bearing multiple alkyl groups is essential for creating complex molecules with specific properties. Direct synthesis of this compound can be achieved through several routes, including the alkylation of cyclopentane with decyl halides in the presence of a strong base, the catalytic cyclization of linear alkanes, or the hydrogenation of corresponding cycloalkenes. smolecule.com

The synthesis of poly-substituted cyclopentanes often requires multi-step procedures that allow for precise control over the placement of each functional group. Research into the preparation of 1,2,3,4,5-functionalized cyclopentane derivatives demonstrates the feasibility of achieving high levels of controlled substitution on the cyclopentane ring. nih.govbeilstein-journals.org Although these examples may involve hydroxyl or acetate groups, the underlying principles of sequential reactions and stereochemical control are applicable to the synthesis of polyalkyl derivatives. nih.govbeilstein-journals.org

Methods for synthesizing mono-alkyl cyclopentadienes can be adapted for polyalkylation. For instance, cyclopentadienes already bearing one to four alkyl groups can be used as starting materials for further reactions, such as conversion into Grignard reagents for subsequent functionalization. trea.com This implies that sequential alkylation of a cyclopentadienyl anion can be a viable, albeit potentially complex, route to polyalkylcyclopentanes. The synthesis often begins with a readily available cyclopentane-based starting material, which is then elaborated through a series of reactions, including cycloadditions and functional group manipulations, to build the desired substitution pattern. nih.gov

Advanced Analytical Characterization in Decylcyclopentane Research

Chromatographic Separation and Quantification Methodologies

Chromatography is essential for separating decylcyclopentane from complex mixtures and for its quantification. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Due to its volatility, gas chromatography is the ideal method for the analysis of this compound. A sample is vaporized and transported through a column by a carrier gas (mobile phase). Separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. For this compound, a non-polar capillary column (e.g., with a dimethylpolysiloxane stationary phase) would be used. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions (e.g., column temperature, carrier gas flow rate). drawellanalytical.comphenomenex.comyoutube.com Quantification is typically achieved using a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

Interactive Table 3: Typical Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Type |

| Column Type | Non-polar (e.g., DB-1, HP-5) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These are example parameters and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC): HPLC is less commonly used for the analysis of non-polar, volatile hydrocarbons like this compound. However, it can be employed using a normal-phase setup, which involves a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). chromatographyonline.com In this mode, separation occurs based on the weak interactions of the non-polar analyte with the polar stationary phase. A refractive index (RI) detector would be necessary for detection, as this compound lacks a UV chromophore.

Gas Chromatography (GC) for Mixture Component Separation

Gas chromatography (GC) is a cornerstone technique for the separation of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The principle of GC involves the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. phenomenex.comlotusinstruments.com

In the context of this compound analysis, a non-polar capillary column, such as one coated with a polydimethylsiloxane (B3030410) stationary phase, is typically employed. sigmaaldrich.com This is because this compound is a non-polar hydrocarbon, and its separation from other hydrocarbons will be primarily governed by boiling point and, to a lesser extent, molecular shape. sigmaaldrich.com The elution order in such a system generally follows the boiling points of the analytes. sigmaaldrich.com

Several factors influence the separation and retention time in GC, including the column's stationary phase, internal diameter, film thickness, and length, as well as operational parameters like carrier gas flow rate and oven temperature. lotusinstruments.comlibretexts.orgdrawellanalytical.comsepscience.com For a successful separation of this compound from a mixture of other hydrocarbons, a programmed temperature gradient is often utilized. This involves starting at a lower temperature and gradually increasing it to facilitate the elution of compounds with a wide range of boiling points. thermofisher.com

A hypothetical GC method for the analysis of a mixture containing this compound might involve the parameters outlined in the table below. The expected retention time for this compound would be influenced by the specific conditions and the presence of other compounds in the mixture.

Table 1: Illustrative Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or similar) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Mixture Analysis

For a more comprehensive analysis, gas chromatography is often coupled with mass spectrometry (GC-MS). This powerful combination not only separates the components of a mixture but also provides detailed structural information, enabling confident identification. shimadzu.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. chemguide.co.uk

The combination of retention time data from the GC and the mass spectral data from the MS allows for a high degree of certainty in the identification of this compound, even in complex matrices like fuels or environmental samples. nih.govacs.org

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]+ | 210 | Molecular Ion |

| [M-CnH2n+1]+ | Variable | Loss of alkyl fragments from the decyl chain |

| [C5H9]+ | 69 | Cyclopentyl cation |

| [C4H7]+ | 55 | Butenyl cation (from ring fragmentation) |

| [C3H5]+ | 41 | Allyl cation (from ring fragmentation) |

High-Performance Liquid Chromatography (HPLC) in Related Hydrocarbon Analysis

High-performance liquid chromatography (HPLC) is another powerful separation technique, though its application to the specific analysis of this compound is less direct than GC. HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. conquerscientific.com For non-polar hydrocarbons like this compound, normal-phase HPLC is often more suitable than the more common reverse-phase HPLC. moravek.com

In the context of hydrocarbon analysis, HPLC is frequently used for group-type separation, for instance, to separate saturated hydrocarbons (including cycloalkanes) from aromatic and olefinic compounds. publications.gc.ca This is particularly relevant in the analysis of fuels. A typical setup for such a separation would involve a polar stationary phase, such as silica (B1680970) or an amino-bonded phase, and a non-polar mobile phase like hexane (B92381). publications.gc.caalwsci.com

While HPLC can effectively isolate the saturate fraction containing this compound, it generally does not provide the resolution to separate individual long-chain cycloalkanes from other saturated hydrocarbons of similar polarity. Therefore, HPLC is more commonly used as a sample preparation or fractionation technique prior to analysis by GC or GC-MS for detailed compositional information. nih.gov

Table 3: General HPLC Parameters for Saturated Hydrocarbon Fractionation

| Parameter | Description |

| Mode | Normal-Phase |

| Stationary Phase | Silica Gel or Amino-propyl bonded silica |

| Mobile Phase | n-Hexane or a mixture of non-polar solvents |

| Detector | Refractive Index (RI) or UV (for aromatic fraction) |

Development of Rapid and High-Throughput Analytical Protocols

In many industrial and research settings, the speed of analysis is a critical factor. Consequently, there is a continuous drive to develop rapid and high-throughput analytical protocols for hydrocarbon analysis.

For gas chromatography, "fast GC" or "ultra-fast GC" methods have been developed. thermofisher.comlaballiance.com.my These methods typically employ shorter and narrower-bore capillary columns, faster oven temperature ramp rates, and higher carrier gas flow rates. thermofisher.com By accelerating the separation process, analysis times can be significantly reduced, in some cases from tens of minutes to just a few minutes, without a significant loss of resolution for many applications. laballiance.com.my Modular accelerated column heaters are one technology that enables very fast and controlled heating and cooling of the GC column, further shortening the analytical cycle time. laballiance.com.my

In the realm of HPLC, the development of ultra-high-performance liquid chromatography (UHPLC) has enabled faster separations with improved resolution. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. The use of shorter columns and higher flow rates in UHPLC can dramatically decrease analysis times. While not directly applied to the routine analysis of this compound, these rapid liquid chromatography techniques are valuable for high-throughput screening of hydrocarbon mixtures.

The overarching goal of these rapid methods is to increase sample throughput, reduce operational costs, and provide faster feedback for process control or research and development activities involving compounds like this compound.

Computational and Theoretical Investigations of Decylcyclopentane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and reactivity of molecules like decylcyclopentane. northwestern.eduwikipedia.orglsu.edu These methods solve the Schrödinger equation (or its relativistic counterpart, the Dirac equation) for a given molecule to determine the wavefunctions of its electrons. northwestern.eduwikipedia.org From this, a wealth of information can be derived, including molecular geometry, electronic energy, bond energies, and reaction barriers. northwestern.edulsu.edu

For complex systems, exact solutions to the Schrödinger equation are not feasible, necessitating the use of approximations. A common starting point is the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei and electrons can be treated separately due to their large mass difference. lsu.edu Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are widely employed to obtain approximate solutions. researchgate.net DFT, in particular, has proven to be a powerful tool for investigating the reactivity of cyclic hydrocarbons. For instance, DFT calculations have been used to study the reaction mechanisms of Diels-Alder reactions involving cyclopentadiene (B3395910), a related five-membered ring structure, providing insights into reaction pathways and predicting relative reactivities. researchgate.netmdpi.com

Reactivity descriptors derived from quantum chemical calculations, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be used to predict how a molecule like this compound will interact with other chemical species. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical, as they provide information about the molecule's ability to donate or accept electrons, which is central to its chemical reactivity. While specific quantum chemical studies on this compound are not abundant in the literature, the principles and methodologies are well-established and routinely applied to similar alkylated cycloalkanes to predict their electronic properties and reaction mechanisms.

Molecular Dynamics Simulations for Interfacial and Bulk Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can reveal detailed information about the dynamic behavior of this compound in various environments, from its bulk liquid phase to its interactions at interfaces. The accuracy of these simulations is heavily dependent on the quality of the underlying force field, which defines the potential energy of the system. nih.gov

Modeling of this compound at Water-Hydrocarbon Interfaces

The behavior of this compound at water-hydrocarbon interfaces is of significant interest in various applications, including petroleum science and surfactant technology. MD simulations have been extensively used to study the interface between water and n-alkanes, such as decane, which constitutes the side chain of this compound. rug.nlresearchgate.net These studies reveal that at the interface, both water and alkane molecules exhibit structural ordering that differs from their bulk phases. Water molecules tend to form a network of hydrogen bonds with a preferred orientation, while the alkane molecules often align more laterally with respect to the interface. rug.nlresearchgate.net

Simulations of systems containing surfactants or asphaltenes at the water-oil interface demonstrate how these molecules can alter interfacial properties like interfacial tension. nih.govresearchgate.netscholaris.ca For a molecule like this compound, it is expected that the cyclopentane (B165970) ring would have a specific orientation at the water interface, while the flexible decyl chain would preferentially reside in the non-aqueous phase. The interplay between the hydrophobic interactions of the hydrocarbon parts and the shape of the molecule would dictate its packing and dynamic behavior at the interface. MD simulations can quantify properties such as density profiles across the interface, interfacial tension, and the diffusion of molecules at the interface, providing a molecular-level understanding of these complex systems. mdpi.commdpi.com

Development and Validation of Molecular Force Fields for Cycloalkanes

The reliability of MD simulations hinges on the accuracy of the force field used. nih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. usc.edu For molecules like this compound, the force field must accurately represent bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

The development of force fields for cycloalkanes often involves a combination of quantum mechanical calculations and fitting to experimental data. uni-paderborn.de Quantum mechanics is typically used to determine the equilibrium bond lengths and angles. uni-paderborn.deresearchgate.net The non-bonded parameters, often of the Lennard-Jones (LJ) type, are then optimized to reproduce experimental bulk properties such as vapor pressure, saturated liquid density, and enthalpy of vaporization. uni-paderborn.deresearchgate.net This approach has been successfully used to develop united-atom force fields for small cycloalkanes like cyclopentane and cyclohexane, where groups of atoms (e.g., a CH2 group) are treated as a single interaction site. uni-paderborn.de

Validation is a critical step in force field development. nih.gov A well-parameterized force field should not only reproduce the properties it was fitted to but also accurately predict other properties. For cycloalkanes, this can include transport properties like self-diffusion coefficients and shear viscosity, as well as structural properties in different phases. nih.govresearchgate.net The "Consistent Force Field" (CFF) approach, for example, aims to create a set of energy functions that can consistently predict a wide range of properties, including conformations, vibrational spectra, and enthalpies for families of molecules like alkanes and cycloalkanes. semanticscholar.org Recent advancements also include the use of adaptive force matching, where the force field is iteratively refined to reproduce forces calculated from high-level quantum mechanics. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemical compounds based on their molecular structure. wikipedia.org These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. nih.govnih.govresearchgate.net For this compound and its analogs, QSPR can be a powerful tool for estimating a wide range of physicochemical and thermodynamic properties without the need for expensive and time-consuming experiments.

Predictive Modeling of Molecular Descriptors for this compound Analogs

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. chemrxiv.org They can be derived from the chemical graph (topological descriptors), the three-dimensional geometry of the molecule, or from quantum chemical calculations. researchgate.netnih.gov There are thousands of potential descriptors, and a key step in QSPR modeling is selecting the most relevant ones for the property being predicted. nih.govnih.govescholarship.org

For cycloalkanes and their derivatives, QSPR models have been developed to predict properties such as heat capacity, entropy, and standard enthalpies of formation. nih.govnih.govresearchgate.netnih.gov These models typically use a combination of constitutional descriptors (e.g., number of atoms, molecular weight), topological indices (which describe the connectivity of the molecule), and geometric descriptors. nih.gov By training a model on a dataset of molecules with known properties, a predictive equation can be developed. This equation can then be used to estimate the properties of new or unmeasured compounds, such as various isomers or derivatives of this compound. The predictive power of these models is assessed through rigorous validation techniques, including cross-validation and the use of an external test set. nih.govnih.gov

Application of Linear Regression and Group Contribution Methods in Hydrocarbon Prediction

Multiple Linear Regression (MLR) is a common statistical technique used in QSPR to build a model that relates a dependent variable (the property) to a set of independent variables (the molecular descriptors). nih.gov Genetic algorithms are often employed in conjunction with MLR to select the optimal subset of descriptors from a large pool, leading to robust and predictive models for the properties of cycloalkanes. nih.govnih.govresearchgate.netnih.gov

The following table provides an example of group contributions for calculating the normal boiling point (Tb) using a simplified group contribution model.

| Group | Contribution to Tb (K) |

|---|---|

| -CH3 | 23.58 |

| -CH2- | 22.88 |

| Cyclopentyl ring | 112.5 |

Computational Thermochemical Studies of this compound and Related Compounds

Computational thermochemistry plays a pivotal role in determining the thermodynamic properties of molecules, offering insights that complement and sometimes precede experimental measurements. For this compound, while specific computational studies are not extensively available in publicly accessible literature, we can review the established experimental data and discuss the computational methodologies that would be employed to determine its thermochemical properties.

Detailed experimental thermochemical data for this compound has been reported, providing a valuable benchmark for any future computational work. The National Institute of Standards and Technology (NIST) has compiled data from various sources, including key thermodynamic properties. nist.gov For instance, the enthalpy of fusion (ΔfusH) and entropy of fusion (ΔfusS) have been experimentally determined, providing insight into the energetics of its solid-to-liquid phase transition. nist.gov

Table 1: Experimental Phase Change Data for this compound

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Enthalpy of fusion (ΔfusH) | 33.125 kJ/mol | 251.02 | Messerly, Todd, et al., 1965 nist.gov |

| Entropy of fusion (ΔfusS) | 132.0 J/mol*K | 251.02 | Messerly, Todd, et al., 1965 nist.gov |

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are powerful tools for predicting such thermochemical data. nih.gov These approaches solve the electronic structure of a molecule to calculate its total energy, from which properties like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) can be derived. ausetute.com.aulibretexts.org For a molecule like this compound, a typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred puckering of the cyclopentane ring and the rotational conformation of the decyl chain.

Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. These are essential for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy. dtic.mil

Energy Calculation: A high-level single-point energy calculation is often performed on the optimized geometry to achieve high accuracy.

By applying these methods, researchers can generate comprehensive thermochemical data. For example, studies on other cycloalkanes and organic compounds demonstrate that computational approaches can predict enthalpies of formation with good agreement to experimental values. nih.gov Such calculations are invaluable for understanding the stability and energy content of this compound and related fuel components.

Reaction Pathway and Kinetic Simulations for this compound Synthesis and Transformation

Computational chemistry provides indispensable tools for mapping reaction pathways and simulating the kinetics of chemical processes, offering a molecular-level understanding of synthesis and transformation mechanisms. While specific simulation studies for this compound are not prominent in the literature, the methodologies are well-established and can be applied to understand its chemical behavior.

Synthesis Pathways: The synthesis of this compound can be envisioned through several routes, such as the alkylation of cyclopentane or a derivative. For example, a Friedel-Crafts type reaction involving cyclopentene (B43876) and a 10-carbon alkyl halide could be a potential route. Computational modeling can be used to investigate the mechanism of such reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface (PES) can be constructed. wikipedia.org This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and selectivity of different synthetic pathways.

Transformation Pathways (Pyrolysis and Oxidation): this compound, as a component of jet fuel surrogates, undergoes transformation primarily through pyrolysis (thermal cracking) and oxidation (combustion) at high temperatures. mit.edu Computational simulations are crucial for elucidating the complex reaction networks involved in these processes.

Kinetic modeling of pyrolysis involves simulating the unimolecular decomposition of the this compound molecule. This typically begins with C-C bond fission, either in the decyl chain or breaking the cyclopentane ring. Subsequent reactions include hydrogen abstraction, radical isomerization, and β-scission, leading to the formation of smaller hydrocarbons. ulisboa.pt Computational studies on similar molecules, like cyclopentane, have shown that the initial ring-opening and subsequent decomposition pathways can be meticulously mapped out using quantum chemical calculations. ecm2015.hu

The general approach for these simulations involves:

Identifying Elementary Reactions: Postulating a set of elementary reaction steps that are likely to occur.

Calculating Rate Constants: Using Transition State Theory (TST) combined with quantum chemical calculations to determine the temperature- and pressure-dependent rate constants for each elementary step.

Master Equation Modeling: For complex, multi-well potential energy surfaces, master equation analysis is used to account for collisional energy transfer and determine phenomenological rate coefficients. rsc.org

Kinetic Model Construction: Assembling the elementary reactions and their rate constants into a comprehensive kinetic model that can be solved numerically to predict the evolution of species concentrations over time.

These computational investigations provide fundamental insights into the reaction chemistry of this compound, which is essential for designing more efficient fuels and combustion systems.

Decylcyclopentane in Applied Chemical Systems: Research and Development

Research on Decylcyclopentane as a Component in Synthetic Lubricants

The investigation into this compound and its analogs, the multiply alkylated cyclopentanes (MACs), as synthetic lubricant components is driven by the need for fluids that can perform reliably under extreme conditions. azom.com MACs have emerged as potential replacements for traditional mineral oil-based lubricants, particularly in applications where low volatility is critical. atlanticglobe.com Their chemical inertness, favorable viscosity-temperature characteristics, and low friction coefficients are among the beneficial properties being explored. researchgate.net

While specific data for base oil formulations consisting solely of this compound is limited in publicly available research, studies on closely related multiply alkylated cyclopentanes provide significant insights into their performance characteristics. For instance, research on a disubstituted alkylated cyclopentane (B165970), bis(2-octyldodecyl)cyclopentane, which shares the fundamental cyclopentane core, reveals key physical properties that are indicative of the potential performance of this compound-based formulations. nasa.gov

These properties, such as a high viscosity index, low pour point, and low volatility, are crucial for lubricants intended for a wide operating temperature range and for use in vacuum environments. nasa.gov The high flash point of these compounds also points to their thermal stability. nasa.gov The thermal conductivity of these synthetic hydrocarbons is notably higher than that of other high-performance lubricants like perfluoropolyethers, which can be advantageous for heat dissipation in lubricated systems. nasa.gov

Table 1: Typical Physical Properties of a Disubstituted Alkylated Cyclopentane Lubricant

| Property | Value |

|---|---|

| Viscosity at 100°C (cSt) | 9.4 |

| Viscosity Index | 131 |

| Pour Point (°C) | < -65 |

| Flash Point (°C) | 290 |

| Volatility (weight %) | < 0.5 |

| Thermal Conductivity at 30°C (W/m·K) | 0.165 |

Data sourced from studies on bis(2-octyldodecyl)cyclopentane. nasa.gov

The performance of a lubricant base oil is significantly enhanced by the incorporation of additives. Research in this area for this compound and related MACs focuses on improving friction and wear characteristics, as well as enhancing oxidative stability.

The effectiveness of anti-friction and anti-wear additives is crucial for protecting surfaces under boundary lubrication conditions. Studies have been conducted on multiply alkylated cyclopentane base fluids to evaluate the performance of various additives. In one such study, different phosphate (B84403) and lead naphthenate additives were blended with a MAC base fluid and subjected to four-ball wear tests. researchgate.net

The results indicated that certain additive formulations could significantly reduce friction and wear compared to the neat base fluid. For instance, formulations containing a mixture of arylphosphates and lead naphthenate demonstrated superior performance in reducing friction under the tested conditions. researchgate.net Computational studies have also been employed to screen for suitable additives. For example, research on 1,3,4-tri-(2-octyldodecyl) cyclopentane, another MAC, showed that tri-(2-octyldodecyl) phosphate was a more compatible and effective additive than traditional tricresol phosphate. researchgate.net

Table 2: Four-Ball Friction Test Results for a Multiply Alkylated Cyclopentane (MAC) Base Fluid with Different Additives

| Formulation | Additive | Average Coefficient of Friction (µ) |

|---|---|---|

| Base Fluid | None | 0.299 |

| Formulation A | Tris(p-chlorophenoxyphenyl)phosphate | 0.084 |

| Formulation B | Tris(phenoxyphenyl)phosphate | 0.099 |

| Formulation C | Lead Naphthenate | 0.070 |

Test Conditions: 75°C, 40 kg load, 440C steel, 1 hour, N2 purge. researchgate.net

Oxidation stability is a critical parameter that determines the useful life of a lubricant, especially at elevated temperatures. The process of oxidation can lead to an increase in viscosity, the formation of sludge and varnish, and the depletion of additives. machinerylubrication.com The oxidative stability of a lubricant is influenced by the base oil's chemical nature and the effectiveness of the antioxidant additives.

The tribological performance of a lubricant, which encompasses its friction-reducing and wear-protecting capabilities, is the ultimate measure of its effectiveness. Assessments are typically carried out using various tribometers that simulate different contact conditions. For MAC-based lubricants, vacuum four-ball tribometers are often used to evaluate performance under conditions relevant to space applications. nasa.gov

In a study on a disubstituted alkylated cyclopentane, the wear rate was measured and compared to other synthetic lubricants. The unformulated MAC fluid exhibited a low wear rate, indicating good intrinsic boundary lubrication properties. nasa.gov The performance of these fluids in rolling contact is also a key consideration for applications involving bearings.

Table 3: Vacuum Four-Ball Wear Rate Comparison of Different Unformulated Lubricants

| Lubricant Type | Normalized Wear Rate |

|---|---|

| Disubstituted Alkylated Cyclopentane | 1.0 |

| Trisubstituted Alkylated Cyclopentane | 1.0 |

| Perfluoropolyalkylether (Krytox 143AC) | 30 |

| Perfluoropolyalkylether (Fomblin Z25) | >100 |

Lower values indicate better wear resistance. nasa.gov

The unique properties of multiply alkylated cyclopentanes, including this compound, make them strong candidates for specialized lubrication environments, most notably in aerospace tribology. The vacuum of space and the wide temperature fluctuations experienced by spacecraft components place stringent demands on lubricants. azom.com MACs are increasingly replacing older mineral oil-based lubricants in spacecraft applications due to their excellent low volatility. atlanticglobe.comresearchgate.net

Research has shown that MACs can provide long lubricated lifetimes in vacuum, which is a critical requirement for long-duration space missions. nasa.gov Their ability to function effectively at low temperatures is also a significant advantage for mechanisms exposed to the cold of space. nasa.gov The development of low-volatility additives that are soluble in MAC base fluids is an active area of research to further enhance their performance in these demanding applications. researchgate.net

This compound in Fuel Chemistry Research

Characterization and Quantification in Petroleum-Derived Fuels (e.g., Diesel, Aviation Turbine Fuels)

This compound is a constituent of the naphthene (cycloalkane) fraction of middle distillate fuels such as diesel and aviation turbine fuels. While its precise concentration can vary significantly depending on the crude oil source and refinery processing, it is recognized as a member of the complex mixture of hydrocarbons that comprise these fuels.

The characterization of this compound in these fuels is crucial for understanding their combustion properties. Cycloalkanes, in general, are known to have good ignition quality, which is a critical parameter for diesel fuels. The presence of the long decyl side chain on the cyclopentane ring influences properties such as boiling point, viscosity, and energy density, all of which are important for fuel specifications.

Quantification of specific cycloalkanes like this compound in complex fuel matrices is a challenging analytical task. The sheer number of isomers and structurally similar compounds makes precise measurement difficult. However, advanced analytical techniques have enabled the identification and estimation of such compounds, providing valuable data for fuel composition analysis and the development of surrogate fuel models that mimic the behavior of real-world fuels.

Advanced Analytical Approaches for Hydrocarbon Type Determination in Fuels

The accurate determination of hydrocarbon types, including the quantification of specific cycloalkanes like this compound, is essential for fuel quality control and for understanding the relationship between composition and performance. Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the detailed analysis of complex hydrocarbon mixtures like diesel and jet fuels. google.comgoogle.com

GC×GC provides significantly higher resolution compared to conventional one-dimensional gas chromatography, allowing for the separation of co-eluting compounds and the classification of hydrocarbons into distinct groups such as n-alkanes, iso-alkanes, cycloalkanes, and aromatics. google.com In a GC×GC system, the effluent from a primary column is subjected to a second, orthogonal separation on a secondary column with a different stationary phase. This results in a two-dimensional chromatogram where structurally related compounds appear in specific regions, facilitating their identification and quantification.

Mass spectrometry (MS), often coupled with GC×GC (GC×GC-MS), provides further structural information, enabling the confident identification of individual components, including this compound and its isomers. ogscm.com Tandem mass spectrometry (MS/MS) can also be employed for the rapid determination of hydrocarbon classes in jet fuels without the need for extensive chromatographic separation. nist.gov

The following table summarizes some of the advanced analytical techniques used for hydrocarbon type determination in fuels:

| Analytical Technique | Principle of Operation | Application in Fuel Analysis |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Two independent columns with different separation mechanisms are used in series to achieve high-resolution separation of complex mixtures. | Separation and quantification of hydrocarbon classes (n-alkanes, iso-alkanes, cycloalkanes, aromatics) in diesel and aviation fuels. google.comgoogle.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds using gas chromatography and identifies them based on their mass-to-charge ratio using mass spectrometry. | Identification of specific hydrocarbon components, including this compound, in complex fuel matrices. ogscm.comnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to provide structural information on complex molecules without extensive chromatographic separation. | Rapid determination of hydrocarbon classes in jet fuels. nist.gov |

Chemical Separation and Refining Processes for Fuel Fractions Containing this compound

In petroleum refining, the separation of hydrocarbon classes is a critical step in producing fuels that meet specific performance requirements. While crude oil is initially separated by fractional distillation based on boiling point ranges, further processing is often necessary to adjust the chemical composition of the resulting fractions. quora.com Processes that can be used to separate or enrich cycloalkane-containing streams, which would include this compound, are of significant industrial importance.

Extractive distillation is a technique used to separate components with close boiling points by introducing a solvent that alters their relative volatilities. jetir.orgyoutube.com This method can be applied to separate naphthenes (cycloalkanes) from paraffins and aromatics. google.com The choice of solvent is crucial and is based on its ability to selectively interact with one type of hydrocarbon over another.

Adsorption processes utilizing materials like molecular sieves are also employed for the separation of hydrocarbon types. msesupplies.com Molecular sieves are crystalline aluminosilicates with uniform pore sizes that can selectively adsorb molecules based on their size and shape. google.comzeochem.comwikipedia.org For instance, certain molecular sieves can be used to separate paraffins from a mixture, thereby enriching the remaining stream in cycloalkanes and aromatics. google.com Subsequent separation of aromatics can be achieved through further adsorption steps or solvent extraction. nist.govoclc.org

Liquid chromatography at an industrial scale can also be used to separate hydrocarbon fractions. google.com In this process, the mixture is passed through a column packed with a solid adsorbent, and different hydrocarbon types are separated based on their affinity for the adsorbent material.

The following table outlines some of the key separation and refining processes relevant to fractions containing this compound:

| Process | Description | Relevance to this compound |

| Fractional Distillation | Separation of crude oil into fractions based on boiling point ranges. | Initial separation of kerosene (B1165875) and diesel fractions which contain this compound. quora.com |

| Extractive Distillation | Use of a solvent to alter the relative volatility of components for easier separation by distillation. | Can be used to separate naphthenes (including this compound) from paraffins. google.comjetir.org |

| Adsorption (Molecular Sieves) | Selective adsorption of molecules based on size and shape using porous materials. | Separation of paraffins from cycloalkanes, enriching the concentration of this compound in the product stream. google.comzeochem.comwikipedia.org |

| Solvent Extraction | Use of a liquid solvent to selectively dissolve and remove certain components from a mixture. | Separation of aromatics from naphthene-containing streams. uma.ac.ir |

Relevance to the Development and Characterization of Low-Carbon Fuels

The aviation industry is actively seeking to reduce its carbon footprint through the development and adoption of sustainable aviation fuels (SAFs). msesupplies.comtudelft.nl These fuels are often derived from renewable sources such as biomass and are designed to be "drop-in" replacements for conventional jet fuel. Cycloalkanes, including structures similar to this compound, are considered crucial components in these advanced biofuels. google.comgoogle.com

One of the challenges with some early-generation biofuels is their lower density and energy content compared to petroleum-derived jet fuel, which is partly due to a lack of cyclic hydrocarbons. The inclusion of cycloalkanes is essential to meet the density and volumetric energy content specifications for aviation fuels. google.comgoogle.com Research is focused on developing catalytic processes to convert biomass-derived feedstocks into cyclic hydrocarbons, including cyclopentane derivatives. researchgate.net

This compound and other cycloalkanes can be produced from the hydroprocessing of bio-oils derived from the catalytic fast pyrolysis of lignocellulosic biomass. msesupplies.com The resulting SAFs have been shown to be rich in cycloalkanes, meeting key ASTM specifications for jet fuel. msesupplies.com The presence of these compounds is also believed to contribute to desirable properties such as good seal swelling, a function traditionally provided by aromatic compounds in conventional jet fuel. msesupplies.com

The development of these low-carbon fuels relies heavily on the same advanced analytical techniques used for petroleum-derived fuels to characterize their detailed chemical composition and ensure they meet stringent performance and safety standards.

Interfacial Science and Surface Phenomena Involving this compound

The behavior of this compound at interfaces, whether between two immiscible liquids or between a liquid and a solid surface, is of fundamental importance in various applied chemical systems. Interfacial properties such as surface tension and adsorption characteristics can influence a wide range of phenomena, from emulsion stability to lubrication.

Fundamental Studies of Liquid-Liquid and Liquid-Solid Interfaces

While extensive research exists on the interfacial properties of simpler alkanes and cycloalkanes, specific experimental data on this compound is more limited. However, foundational studies provide insights into its expected behavior.

The surface tension of a liquid is a measure of the cohesive energy present at the interface with another phase, typically a gas. A study by Jasper and Kring in 1955 measured the orthobaric surface tensions of a series of hydrocarbons, including n-decylcyclopentane. acs.org This data is valuable for understanding the thermodynamics of its liquid surface and for predicting its behavior in multiphase systems. Molecular dynamics simulations are also used to predict the interfacial tension of water-alkane systems, providing a computational approach to understanding these properties. nih.gov

At a liquid-liquid interface , such as between a hydrocarbon fuel and water, the interfacial tension is a key parameter that governs the formation and stability of emulsions. The presence of surface-active compounds can significantly alter this interfacial tension. rsc.org While specific studies on this compound at such interfaces are not abundant, the principles governing the behavior of long-chain alkanes and other cycloalkanes would apply.

The interaction of this compound with solid surfaces is relevant in areas such as lubrication and pipeline deposition. The adhesion force between cyclopentane hydrates and various solid surfaces has been investigated, showing a dependence on the surface material's free energy and the presence of water. nih.gov While this research focuses on cyclopentane in the context of hydrates, it highlights the importance of surface properties in the adhesion of cyclopentane-containing structures. The surface energy of the solid substrate is a critical factor in determining the wetting and adhesion characteristics of a liquid like this compound. technibond.co.uk

Interactions of this compound with Nanoparticle Systems

Research into the direct interactions of this compound with nanoparticle systems is a specialized area, with available studies focusing on the broader class of compounds to which it belongs: multialkylated cyclopentanes (MACs). These compounds are recognized for their potential as high-performance lubricant base oils, and investigations have been carried out to understand how nanoparticle additives can enhance their tribological properties.

One notable area of research has been the use of MACs as a base fluid for silver (Ag) nanoparticle additives. researchgate.net In these systems, the MACs, including structures like this compound, serve as a dispersion medium for the nanoparticles. The primary interaction is the suspension of the nanoparticles within the fluid to improve its performance under frictional stress.

Detailed studies have explored the effect of monodisperse silver nanoparticles on the friction and wear behavior of MACs. researchgate.net In a key study, Ag nanoparticles with a particle size of approximately 6-7 nm were prepared and used as an additive in a MACs base oil. The subsequent tribological performance was evaluated using a steel-on-steel friction and wear test.

The findings from this research indicated that the addition of Ag nanoparticles significantly improved the wear resistance and load-carrying capacity of the MACs base oil. researchgate.net It was observed that the silver nanoparticles deposited on the friction surfaces during the rubbing process. This deposition formed a protective metallic silver film, which possesses low shearing stress, thereby enhancing the lubricating properties of the MACs.

The concentration of the nanoparticle additives was found to be a critical factor. A specific concentration of Ag nanoparticles led to a marked improvement in the tribological properties of the MACs. For instance, the addition of 2% Ag nanoparticles resulted in a significant enhancement of the wear resistance and load-carrying capacity of the base oil, while the friction coefficient remained relatively stable. researchgate.net

The following table summarizes the key findings from the study on the interaction between silver nanoparticles and multialkylated cyclopentanes.

| Parameter | Base Oil | Nanoparticle Additive | Nanoparticle Concentration | Key Finding |

| Tribological Performance | Multialkylated Cyclopentanes (MACs) | Silver (Ag) | 2% by weight | Markedly raised wear resistance and load-carrying capacity of the MACs base oil. |

| Mechanism of Action | Multialkylated Cyclopentanes (MACs) | Silver (Ag) | Not specified | Deposition of Ag nanoparticles on friction surfaces, forming a low shearing stress protective metal film. |

Environmental Behavior and Fate of Decylcyclopentane

Atmospheric Chemistry and Gas-Phase Transformations

The presence and transformation of decylcyclopentane in the atmosphere are governed by its volatility and reactivity with atmospheric oxidants.

This compound is classified as a Volatile Organic Compound (VOC), a group of organic chemicals that have a high vapor pressure at ordinary room temperature. researchgate.net Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air. researchgate.net While specific emission studies singling out this compound are not prevalent, cycloalkanes are known constituents of diesel fuels and other petroleum products. As such, their emission into the atmosphere is primarily linked to the combustion and evaporation of these fuels.

An ambient evaporation study that compared various VOC test methodologies noted that compounds like C15 and C16 hydrocarbons can exhibit semi-volatile behavior. aqmd.gov This suggests that while this compound will volatilize, its rate may be slower compared to smaller, more volatile compounds. aqmd.gov

Once in the troposphere, the primary degradation pathway for cycloalkanes like this compound is through gas-phase oxidation, initiated by photochemically generated radicals, most notably the hydroxyl (•OH) radical. The study of atmospheric chemistry involves understanding the rates and mechanisms of such chemical reactions. psu.edu

Research comparing the gas-phase oxidation of alkylcyclohexanes and alkylbenzenes in a jet-stirred reactor provides insight into this compound's likely atmospheric fate. The study demonstrated that alkylcyclohexanes exhibit reactivity at both low and high temperatures (550–1100 K). researchgate.net Unlike alkylbenzenes, the reactivity of alkylcyclohexanes does not vary significantly with the size of the alkyl chain. researchgate.net This suggests that this compound would undergo oxidation across a wide range of atmospheric temperatures. The oxidation process involves the abstraction of a hydrogen atom by the •OH radical, leading to the formation of an alkyl radical, which then reacts with molecular oxygen to form peroxy radicals, initiating a complex series of reactions that ultimately break down the compound into smaller, oxygenated products and eventually carbon oxides.

Table 1: Reactivity of Alkylcyclohexanes in Gas-Phase Oxidation

| Compound Family | Reactivity Trend with Alkyl Chain Size | Temperature Range of Reactivity | Reference |

|---|---|---|---|

| Alkylcyclohexanes | Reactivity does not vary significantly | Low and high temperatures | researchgate.net |

| Alkylbenzenes | Reactivity strongly increases | Mainly higher temperatures (>750 K for smaller chains) | researchgate.net |

Environmental Partitioning and Transport Mechanisms

Environmental partitioning describes how a chemical distributes itself among different environmental media (air, water, soil, sediment, and biota). mtu.edu This behavior is governed by the chemical's physical properties, such as its water solubility, vapor pressure, and its affinity for organic carbon and lipids.

The mobility of a substance in soil is largely determined by its soil adsorption coefficient (Koc), which measures its tendency to adsorb to the organic matter in soil. chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, meaning the compound is less likely to leach into groundwater. chemsafetypro.com The octanol-water partition coefficient (Kow) is another key parameter, used to characterize the partitioning between hydrophilic (water) and hydrophobic (octanol, a surrogate for organic matter and lipids) phases. mtu.edu

For a large, non-polar hydrocarbon like this compound, the following properties are expected:

Low Water Solubility: It will not readily dissolve in water.

High Octanol-Water Partition Coefficient (log Kow): It will preferentially partition into fatty tissues and organic matter rather than water.

High Soil Organic Carbon-Water (B12546825) Partition Coefficient (log Koc): It will bind strongly to the organic fraction of soils and sediments, making it relatively immobile in the subsurface. chemsafetypro.com A high Koc value suggests the compound is less likely to contaminate groundwater through leaching. fao.org

This strong partitioning to soil and sediment means that these compartments would be the primary environmental sinks for this compound. Its low volatility (relative to smaller hydrocarbons) and low water solubility limit its transport over long distances in the air or water.

Table 2: Expected Environmental Partitioning Behavior of this compound

| Parameter | Expected Value/Level | Environmental Implication | Reference |

|---|---|---|---|

| Water Solubility | Very Low | Limited transport in aqueous systems; partitions out of water. | mtu.edu |

| log Kow (Octanol-Water Partition Coefficient) | High | Strong tendency to partition into organic matter and biota. | mtu.edu |

| log Koc (Soil Adsorption Coefficient) | High | Strongly adsorbs to soil and sediment; low mobility and leaching potential. | chemsafetypro.com |

| Henry's Law Constant | Moderate to High | Indicates a tendency to partition from water to air, though overall volatility is limited by low vapor pressure. | mtu.edu |

Sorption to Soil and Sediment Components

The sorption of this compound to soil and sediment is a key process influencing its mobility and bioavailability. As a nonpolar, hydrophobic organic compound, this compound is expected to preferentially partition from the aqueous phase to the organic carbon fraction of soil and sediment. This partitioning behavior is quantified by the soil organic carbon-water partition coefficient (Koc).

Using this Log Kow value, the Log Koc can be estimated through established quantitative structure-activity relationships (QSARs). A common equation for estimating Log Koc from Log Kow for nonpolar organic compounds is:

Log Koc ≈ 0.98 * Log Kow - 0.32

This would yield an estimated Log Koc for this compound of approximately 7.32. Such a high Log Koc value suggests that this compound will be strongly adsorbed to soil and sediment organic matter, leading to low mobility in most soil and aquatic environments. The strength of this sorption is influenced by the organic carbon content of the soil or sediment; higher organic carbon content will result in greater sorption and consequently lower mobility.

Estimated Sorption Coefficients for this compound

| Parameter | Value | Description |

|---|---|---|

| Log Kow | 7.8 | A measure of the compound's hydrophobicity. |

Volatilization and Atmospheric Distribution Modeling

Volatilization is a significant pathway for the transport of this compound from contaminated soil and water surfaces to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For this compound, several estimated values for the Henry's Law solubility constant (Hscp) are available in the literature, with a value of 6.4 x 10⁻⁵ mol/(m³·Pa) at 298.15 K being a representative figure.